
4-(2-Bromoethoxy)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethoxy)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromoethoxy group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethoxy)-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(2-Bromoethoxy)-3-methoxyaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)-3-methoxyaniline involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde
- 4-(2-Bromoethoxy)-2-methoxybenzaldehyde
- 4-(2-Bromoethoxy)-3-hydroxyaniline
Uniqueness
4-(2-Bromoethoxy)-3-methoxyaniline is unique due to the specific positioning of the bromoethoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-(2-bromoethoxy)-3-methoxyaniline |
InChI |
InChI=1S/C9H12BrNO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
CEOCTNRJXHVYSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)

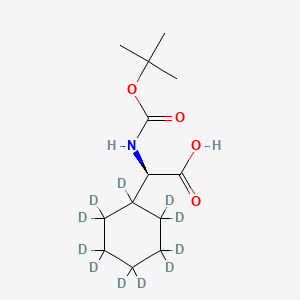
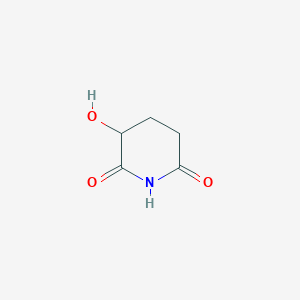
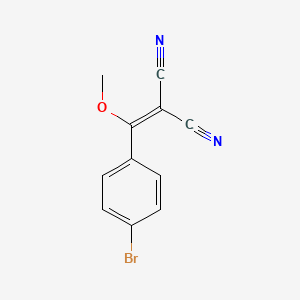
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

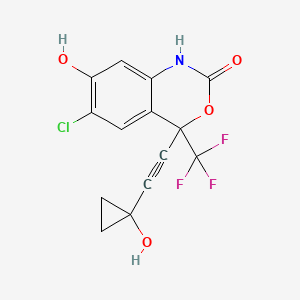
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
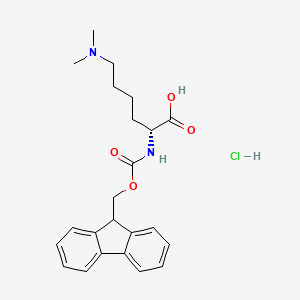
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
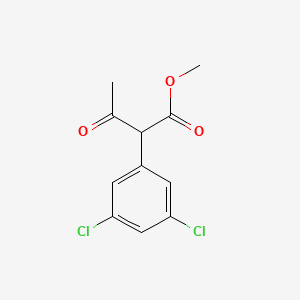
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
